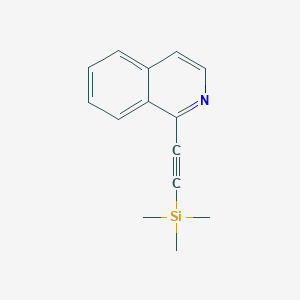

1-((Trimethylsilyl)ethynyl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

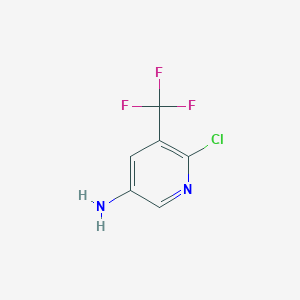

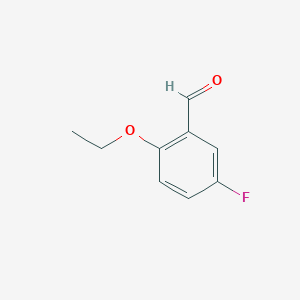

1-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .

Synthesis Analysis

The synthesis of isoquinoline derivatives, including 1-((Trimethylsilyl)ethynyl)isoquinoline, has been reported in the literature . A series of 1,2,3-triazole derivatives were synthesized through a copper-catalyzed click reaction .Molecular Structure Analysis

The molecular structure of 1-((Trimethylsilyl)ethynyl)isoquinoline consists of an isoquinoline moiety with a trimethylsilyl ethynyl group attached . The molecule has a molar refractivity of 76.6±0.4 cm³ .Chemical Reactions Analysis

While specific chemical reactions involving 1-((Trimethylsilyl)ethynyl)isoquinoline are not detailed in the search results, the compound’s structure suggests it could participate in reactions typical of isoquinolines and ethynyl compounds .Physical And Chemical Properties Analysis

1-((Trimethylsilyl)ethynyl)isoquinoline has a density of 1.0±0.1 g/cm³, a boiling point of 330.2±24.0 °C at 760 mmHg, and a flash point of 153.5±22.9 °C . It has a polar surface area of 13 Ų and a molar volume of 233.8±5.0 cm³ .Applications De Recherche Scientifique

Iridium-Catalyzed Addition Reactions

Iridium complexes catalyze the addition reactions of ethynyltrimethylsilane to quinolines and isoquinolines, activated by acyl chloride, producing 1-trimethylsilylethynyl-1,2-dihydroisoquinolines with good to high yields. This process offers a synthetic route for the functionalization of isoquinoline derivatives (Yamazaki, Fujita, & Yamaguchi, 2004).

Regiospecific Synthesis of Isoquinoline Alkaloids

The trimethylsilyl group serves as an effective activating group for the Pictet-Spengler reaction, controlling regiochemistry in the synthesis of tetrahydroisoquinoline derivatives. This method enables the regiospecific synthesis of 8-methoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the utility of trimethylsilyl groups in isoquinoline alkaloid synthesis (Miller & Tsang, 1988).

Synthesis of Ethyl 1-(2-Oxoalkyl)-1,2-Dihydroisoquinoline-2-Carboxylates

A method for synthesizing ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates via C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers has been developed. The resulting products can be further cyclized to yield pyrido[2,1-a]isoquinoline derivatives, showcasing a pathway for the construction of complex isoquinoline frameworks (Wada, Nakatani, & Akiba, 1983).

Insertion of Isocyanides into N-Si Bonds

A study revealed that trimethylsilyl chloride acts as an efficient activating agent for azines in isocyanide-based reactions, which involve a key insertion step of isocyanide into an N-Si bond. This process leads to the formation of various α-substituted dihydroazines, offering a route for the development of compounds with potential anti-parasitic properties (Luque et al., 2019).

Propriétés

IUPAC Name |

2-isoquinolin-1-ylethynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIUBLLCEWITIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517603 |

Source

|

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Trimethylsilyl)ethynyl)isoquinoline | |

CAS RN |

86521-10-0 |

Source

|

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)